Nucleophilicity Parameters (Mayr N/s) of 3-Ethoxythiophene vs. 3-Methyl-, Unsubstituted, and 3-Bromothiophene
The nucleophilicity of 3-ethoxythiophene (X = OC₂H₅) has been quantified using the Mayr equation (log k(20°C) = s(E + N)) and directly compared to a series of 3-X-thiophenes in acetonitrile at 20°C [1]. The derived nucleophile-specific parameters N (nucleophilicity) and s (susceptibility) provide a direct quantitative measure of reactivity toward electrophiles.
| Evidence Dimension | Mayr nucleophilicity parameters N and s |
|---|---|
| Target Compound Data | 3-Ethoxythiophene: N = 3.69, s = -0.81 |
| Comparator Or Baseline | 3-Methylthiophene: N = 2.38, s = -0.31; Unsubstituted thiophene: N = 1.79, s = 0.00; 3-Bromothiophene: N = 1.20, s = 0.15 |
| Quantified Difference | 3-Ethoxythiophene exhibits N values 1.31 units higher than 3-methylthiophene, 1.90 units higher than unsubstituted thiophene, and 2.49 units higher than 3-bromothiophene |
| Conditions | Acetonitrile, 20°C, coupling reactions with benzhydrylium ions and diazonium salts |
Why This Matters
Higher N indicates greater nucleophilic reactivity, enabling faster and more efficient electrophilic substitution reactions in synthetic pathways—a critical parameter for researchers selecting the optimal thiophene monomer for post-functionalization or copolymerization strategies.
- [1] Gabsi, W., Boubaker, T., & Goumont, R. Quantification of the Nucleophilicities of 3-X-Thiophenes: Highlighting the Hyperortho Correlation. Journal of Chemistry, 2020, 2020, 2164759. View Source
